Electrochemical Synthesis: Chloride vs. Bromide Route Yield Comparison
In a direct head-to-head comparison within the same patent, the electrochemical reductive coupling of 4-isopropylbenzyl chloride with pinacolborane afforded the target 2-(4-isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 96% isolated yield (95% purity by NMR), whereas the analogous reaction using 4-isopropylbenzyl bromide gave only 81% yield (by GC) [1]. This demonstrates a 15% absolute yield advantage for the chloride route, which is also operationally simpler and avoids the higher cost of the bromide precursor.
| Evidence Dimension | Isolated yield of target compound from different benzylic halide precursors |
|---|---|
| Target Compound Data | 96% (from 4-isopropylbenzyl chloride, purity ~95% by NMR) |
| Comparator Or Baseline | 81% (from 4-isopropylbenzyl bromide, by GC) |
| Quantified Difference | +15% absolute yield for chloride vs. bromide route |
| Conditions | Electrochemical reductive coupling: steel cathode, Mg anode, 0.06 A constant current, THF, (CF3SO2)2NLi electrolyte [1] |
Why This Matters
For procurement decisions, the availability of a high-yielding, scalable electrochemical protocol using the cheaper chloride precursor (versus bromide) translates to lower cost of goods and reduced waste, making this compound economically viable for kilogram-scale campaigns.
- [1] Griesbach, U.; Elsner, O. (BASF Aktiengesellschaft). Process for Preparing Alkylboronic Esters. US Patent Application US20060025623A1, filed July 26, 2005, and published February 2, 2006. View Source
